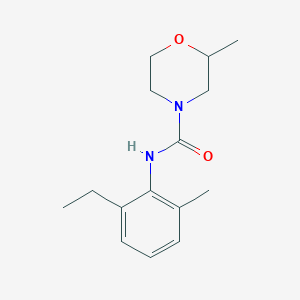
N-(2-ethyl-6-methylphenyl)-2-methylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-2-methylmorpholine-4-carboxamide, commonly known as MEM, is a synthetic compound that belongs to the class of morpholine carboxamides. It is widely used in scientific research due to its unique properties and potential applications in various fields. In
Mecanismo De Acción
The exact mechanism of action of MEM is not fully understood, but it is believed to act as a selective antagonist of the voltage-gated sodium channels, thereby reducing the excitability of neurons and inhibiting the transmission of pain signals. It also modulates the activity of the GABAergic system, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
MEM has been shown to produce a range of biochemical and physiological effects, including the inhibition of the release of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of the activity of various neurotransmitter systems. It has also been shown to have a low toxicity profile and a favorable pharmacokinetic profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MEM in lab experiments is its potency and selectivity, which allows for precise modulation of neuronal activity. It also has a relatively low toxicity profile, which makes it suitable for in vivo studies. However, one of the limitations of using MEM is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of MEM, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of other neurological disorders, and the elucidation of its precise mechanism of action. Additionally, the use of MEM in combination with other drugs or therapies may provide synergistic effects and enhance its therapeutic potential.
Métodos De Síntesis
MEM can be synthesized through a multistep process that involves the reaction of 2-ethyl-6-methylphenol with 2-chloro-N-methylmorpholine, followed by the addition of dimethylamine and acetic anhydride. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
MEM has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of novel therapeutics for the treatment of pain and neurological disorders.
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-13-7-5-6-11(2)14(13)16-15(18)17-8-9-19-12(3)10-17/h5-7,12H,4,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAPIFQCFOGWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)N2CCOC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-methylmorpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(3-Cyanophenyl)methyl]-3-(3-fluorophenyl)-1-methylurea](/img/structure/B7511870.png)

![(5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7511885.png)
![methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7511894.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511896.png)
![2-N,2-N-diethyl-1-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]propane-1,2-diamine](/img/structure/B7511903.png)



